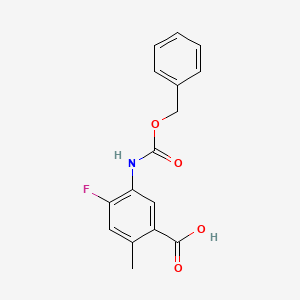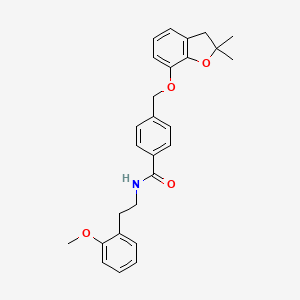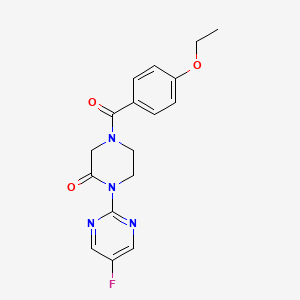
4-Fluoro-2-methyl-5-(phenylmethoxycarbonylamino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-methyl-5-(phenylmethoxycarbonylamino)benzoic acid (also known as FMBA) is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. FMBA is a non-steroidal anti-inflammatory drug that has been shown to exhibit analgesic and anti-inflammatory properties.
Scientific Research Applications
FMBA has been extensively studied for its potential applications in various fields. In the field of medicine, FMBA has been shown to exhibit analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, FMBA has been shown to exhibit antitumor activity, making it a potential candidate for the treatment of cancer.
In the field of materials science, FMBA has been used as a building block for the synthesis of various polymers and materials. For example, FMBA has been used to synthesize a novel class of poly(ester amide)s that exhibit excellent mechanical properties and biocompatibility.
Mechanism of Action
The mechanism of action of FMBA is not fully understood. However, it is believed that FMBA exerts its analgesic and anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in the inflammatory response. By inhibiting the activity of COX-2, FMBA reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
FMBA has been shown to exhibit analgesic and anti-inflammatory effects in various animal models. Additionally, FMBA has been shown to exhibit antitumor activity in vitro and in vivo. However, the exact biochemical and physiological effects of FMBA are still being studied.
Advantages and Limitations for Lab Experiments
FMBA has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized with high purity. Additionally, FMBA has been extensively studied for its potential applications in various fields, making it a well-characterized compound. However, FMBA also has some limitations. For example, the mechanism of action of FMBA is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, FMBA has not been studied extensively in humans, which limits its potential applications in the clinic.
Future Directions
There are several future directions for the study of FMBA. One potential direction is to further elucidate the mechanism of action of FMBA. This could involve the use of biochemical and biophysical techniques to study the interaction of FMBA with COX-2 and other proteins involved in the inflammatory response. Another potential direction is to study the potential applications of FMBA in the treatment of cancer. This could involve the use of in vitro and in vivo models to study the antitumor activity of FMBA and its potential mechanisms of action. Finally, FMBA could be used as a building block for the synthesis of novel materials with unique properties. This could involve the synthesis of polymers and materials with improved mechanical properties, biocompatibility, and other desirable properties.
Synthesis Methods
The synthesis of FMBA involves the reaction of 4-fluoro-2-methyl-5-nitrobenzoic acid with phenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reduced with tin(II) chloride to obtain FMBA. This method has been shown to yield FMBA with a purity of over 99%.
properties
IUPAC Name |
4-fluoro-2-methyl-5-(phenylmethoxycarbonylamino)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO4/c1-10-7-13(17)14(8-12(10)15(19)20)18-16(21)22-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPXZKDLNIKYLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)NC(=O)OCC2=CC=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3,5-Dimethylphenyl)methyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B2361754.png)
![N-(3-methoxyphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2361755.png)
![4-ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2361756.png)

![3-(3-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-6-phenylpyridazine](/img/structure/B2361758.png)

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(naphthalen-2-yloxy)ethan-1-one](/img/structure/B2361761.png)
![N1-(4-methoxybenzyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2361764.png)
![7-(3,5-Dimethylphenyl)-5-(2-hydroxyethylsulfanyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2361765.png)

![4-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2361770.png)

![N-(4-ethylphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2361772.png)
